4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
CAS No. |
853314-14-4 |
|---|---|
Molecular Formula |
C24H23ClN2O3 |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
4-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H23ClN2O3/c1-13-16(12-26)22(23-17(27-13)10-24(2,3)11-18(23)28)21-8-7-20(30-21)15-9-14(25)5-6-19(15)29-4/h5-9,22,27H,10-11H2,1-4H3 |
InChI Key |
GBJUDNCSXJSBEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Fe₃O₄@SiO₂-SO₃H Nanoparticle-Catalyzed Synthesis
A highly efficient method employs Fe₃O₄@SiO₂-SO₃H nanoparticles under ultrasonic irradiation. The reaction involves:
-
Reactants : Cyclohexanone, ammonium acetate, malononitrile, and 5-chloro-2-methoxybenzaldehyde.
-
Catalyst : 10 mol% Fe₃O₄@SiO₂-SO₃H.
-
Conditions : Ethanol solvent, 50°C, 25 min ultrasonic irradiation.
The magnetic catalyst facilitates easy separation and reuse for 5 cycles without significant activity loss. Mechanistically, the Brønsted acid sites on the catalyst activate carbonyl groups, enabling Knoevenagel condensation and subsequent cyclization.
ZrOCl₂·8H₂O-Catalyzed Reaction with DOE Optimization
ZrOCl₂·8H₂O serves as a green catalyst for hexahydroquinoline (HHQ) synthesis. Key parameters optimized via Central Composite Design (CCD):
This method emphasizes eco-friendliness, with an E-factor of 0.87, and avoids toxic solvents.
Hantzsch Dihydropyridine Synthesis
Tetrahydroquinolone Core Formation
The Hantzsch approach constructs the hexahydroquinoline core via cyclocondensation:
-
Reactants : 5-Chloro-2-methoxyphenyl furan-2-carbaldehyde, dimedone, ethyl acetoacetate, ammonium acetate.
-
Conditions : Reflux at 80°C for 2 h.
The reaction proceeds via enamine intermediate formation, followed by Michael addition and cyclization.
Functionalization of the Furan Moiety
The furan subunit is introduced via Suzuki-Miyaura coupling:
-
Reactants : 5-Bromo-2-methoxyphenyl furan and hexahydroquinoline boronic ester.
-
Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃.
Ionic Liquid-Catalyzed One-Pot Synthesis
[H₂-DABCO][HSO₄]₂ Ionic Liquid Protocol
A room-temperature method using [H₂-DABCO][HSO₄]₂ ionic liquid (IL) achieves high atom economy:
The IL activates aldehydes and malononitrile via hydrogen bonding, enabling rapid Knoevenagel condensation.
Comparison of Catalytic Systems
| Catalyst | Temp. (°C) | Time (min) | Yield (%) | Reusability |
|---|---|---|---|---|
| Fe₃O₄@SiO₂-SO₃H | 50 | 25 | 92 | 5 cycles |
| ZrOCl₂·8H₂O | 83.75 | 40 | 95 | 3 cycles |
| [H₂-DABCO][HSO₄]₂ | RT | 15 | 98 | 6 cycles |
Post-Synthetic Modifications
Cyanidation at Position 3
The nitrile group is introduced via nucleophilic substitution:
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate). Key characterization data:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H), 6.85 (s, 1H), 5.32 (s, 1H), 3.92 (s, 3H), 2.25 (s, 3H), 1.08 (s, 6H).
Challenges and Optimization Strategies
Byproduct Formation
Competing pathways may generate bis-furan adducts or over-cyanidated derivatives. Mitigation strategies:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and quinoline moieties may play a crucial role in binding to these targets, while the nitrile group could be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section evaluates structural analogs of the target compound, focusing on substitutions at key positions (phenyl rings, heterocyclic systems, and side chains) and their implications for molecular properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
The trichlorophenyl variant introduces significant steric hindrance, which may reduce metabolic degradation.
Functional Group Variations :
- The nitrile group in the target compound and its analogs (e.g., ) may participate in hydrogen bonding or serve as a metabolic liability. In contrast, ester derivatives (e.g., ) introduce hydrolytic susceptibility but improve solubility.
Core Modifications: Chromene-based analogs (e.g., ) replace the hexahydroquinoline core with a tetrahydrochromene system, reducing ring strain and altering conformational flexibility.
Synthetic Accessibility: outlines methods for synthesizing furan-3-carbonitrile intermediates via condensation reactions involving phenacyl bromides and malononitrile , suggesting shared synthetic routes for the target compound and its analogs.
Research Findings and Limitations
- Structural Insights: X-ray crystallography data for analogs (e.g., bond angles and torsional parameters in ) indicate planar furan rings and chair conformations in the hexahydroquinoline core, which likely influence packing and stability.
- Safety Profiles : The 2-bromophenyl analog includes safety warnings (e.g., P210: avoid heat/sparks), highlighting the need for careful handling of halogenated derivatives.
- Data Gaps : Pharmacokinetic (e.g., solubility, bioavailability) and target-binding data are absent in the evidence, limiting a direct bioactivity comparison.
Biological Activity
The compound 4-(5-(5-Chloro-2-methoxyphenyl)furan-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS Number: 853314-14-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₂O₃ |
| Molecular Weight | 422.9 g/mol |
| Structural Features | Furan ring and hexahydroquinoline structure |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- In a study comparing the compound's efficacy against HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines, it demonstrated significant growth inhibition with IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest it may possess activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Another area of interest is the compound's potential as an anti-inflammatory agent . Research has indicated that it may reduce inflammatory markers in vitro, suggesting a possible therapeutic role in conditions characterized by chronic inflammation.
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer progression and inflammation. This includes potential inhibition of kinases and other enzymes critical for cell survival and proliferation.
Case Studies and Research Findings
- Case Study on Anticancer Activity
-
Antimicrobial Testing
- The compound was screened against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed effective inhibition at varying concentrations, supporting its potential as an antimicrobial agent.
- Inflammatory Response Assessment
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology: Synthesis typically involves multi-step reactions. A common approach includes:
Core formation: Condensation of substituted benzaldehyde derivatives (e.g., 5-chloro-2-methoxybenzaldehyde) with cyclohexanone or analogs to form the hexahydroquinoline core.
Functionalization: Introduction of the furan-2-yl group via Suzuki coupling or similar cross-coupling reactions.
Cyclization and nitrile incorporation: Use of malononitrile or cyanating agents under acidic or basic conditions.
- Optimization factors:
- Temperature: 80–120°C for cyclization steps.
- Solvents: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Catalysts: Pd-based catalysts for cross-coupling; acid catalysts (e.g., p-TsOH) for cyclization .
- Yield improvement: Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >85% purity.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Key techniques:
- NMR spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- X-ray crystallography: Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking) .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- Example workflow:
Dissolve 10 mg in deuterated DMSO for NMR.
Grow single crystals via slow evaporation (solvent: ethanol/water mix).
Compare experimental data with computational models (DFT) .
Advanced Research Questions
Q. How can computational chemistry elucidate the compound’s reactivity and biological interactions?
- Methods:
- Density Functional Theory (DFT): Predicts electrophilic/nucleophilic sites via frontier molecular orbital analysis (HOMO-LUMO gaps).
- Molecular docking: Screens against protein targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.
- MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data?
- Approach:
- Standardize assays: Use identical cell lines (e.g., HEK293, MCF-7) and incubation times (48–72 hrs) for cytotoxicity studies.
- Control variables:
- Purity: Ensure >95% purity via HPLC (C18 column, acetonitrile/water mobile phase).
- Solubility: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation.
- Dose-response curves: Test 0.1–100 µM ranges; calculate IC50 values using GraphPad Prism .
- Example discrepancy: Varying IC50 values (e.g., 2 µM vs. 10 µM) may arise from differences in mitochondrial activity assays (MTT vs. resazurin) .
Q. What strategies enhance the compound’s stability under physiological conditions?
- Experimental design:
pH stability: Incubate in buffers (pH 2–9) at 37°C; monitor degradation via LC-MS over 24 hrs.
Metabolic stability: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation.
Formulation: Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
